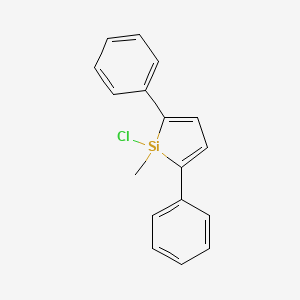

1-Chloro-1-methyl-2,5-diphenyl-1H-silole

Description

Properties

CAS No. |

100840-06-0 |

|---|---|

Molecular Formula |

C17H15ClSi |

Molecular Weight |

282.8 g/mol |

IUPAC Name |

1-chloro-1-methyl-2,5-diphenylsilole |

InChI |

InChI=1S/C17H15ClSi/c1-19(18)16(14-8-4-2-5-9-14)12-13-17(19)15-10-6-3-7-11-15/h2-13H,1H3 |

InChI Key |

YNPLLGQNFRVATO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Chloro 1 Methyl 2,5 Diphenyl 1h Silole

Strategies for 1H-Silole Ring Construction

The formation of the 1H-silole ring, a key structural motif in various organosilicon compounds, can be achieved through several synthetic strategies. These methods primarily involve the cyclization of acyclic precursors, often facilitated by metals or organometallic reagents.

Reductive Cyclization Approaches for Siloles

Reductive cyclization represents a powerful method for the synthesis of silole rings. This approach typically involves the use of a reducing agent to induce the cyclization of a suitably substituted diyne precursor. A prominent example is the intramolecular reductive cyclization of diethynylsilanes. For instance, bis(phenylethynyl)silanes can undergo reductive cyclization in the presence of a reducing agent like lithium naphthalenide to form the corresponding silole. This method is particularly valuable for creating 2,5-difunctionalized siloles, which can serve as versatile intermediates for further derivatization.

Organometallic Reagent-Mediated Syntheses

The use of organometallic reagents, particularly those derived from lithium and magnesium, is a cornerstone in the synthesis of siloles. These methods offer a high degree of control over the substitution pattern of the resulting silole ring.

A widely employed strategy involves the use of 1,4-dilithio-1,3-butadienes. These reagents, which can be generated with a variety of substitution patterns on the butadiene backbone, react with silicon dihalides to form the silole ring. For example, 1,4-dilithio-1,4-diphenyl-1,3-butadiene serves as a key precursor for the synthesis of 2,5-diphenylsiloles. The reaction of this dilithio species with a dichlorosilane (B8785471) directly yields the corresponding 1,1-disubstituted-2,5-diphenyl-1H-silole. This method provides a direct and efficient route to the desired diphenyl-substituted silole core.

Grignard reagents (RMgX) are also instrumental in silole synthesis, often used to introduce organic groups onto the silicon atom of a pre-formed chlorosilole or in the initial construction of the silole ring from a silicon tetrahalide. orgsyn.org The reactivity of Grignard reagents with chlorosilanes is a well-established method for forming silicon-carbon bonds. orgsyn.org The choice of solvent, such as tetrahydrofuran (B95107) (THF), can significantly influence the reaction rate and outcome. orgsyn.org

Transition Metal-Catalyzed Cycloaddition and Bis-silylation Routes

Transition metal catalysis offers alternative and often highly efficient pathways to silole derivatives. Cycloaddition reactions, such as [2+2+2] cycloadditions, catalyzed by transition metals like rhodium or nickel, can be employed to construct the silole ring from simpler unsaturated precursors. These methods are valued for their potential to generate complex molecular architectures in a single step.

Another relevant transition metal-catalyzed approach is the bis-silylation of alkynes. This reaction involves the addition of a disilane (B73854) across a carbon-carbon triple bond, which can be a key step in the formation of a precursor that subsequently cyclizes to form a silole ring. While not a direct cyclization in all cases, it provides a route to highly functionalized acyclic silicon compounds that are primed for ring closure.

Targeted Synthetic Pathways to 1-Chloro-1-methyl-2,5-diphenyl-1H-silole

The synthesis of the specifically substituted 1-Chloro-1-methyl-2,5-diphenyl-1H-silole requires a combination of the ring-forming strategies mentioned above with a carefully planned introduction of the methyl and chloro groups at the silicon center. A plausible and efficient route involves the use of a 1,4-dilithio-1,4-diphenyl-1,3-butadiene precursor.

Specific Reaction Conditions and Optimization Considerations

A primary route to the 2,5-diphenylsilole core involves the reaction of 1,4-dilithio-1,4-diphenyl-1,3-butadiene with a suitable dichlorosilane. The generation of the dilithiobutadiene species is a critical first step and can be achieved through various methods, including the reductive metallation of 1,4-diphenyl-1,3-butadiene with lithium metal.

The subsequent reaction with a dichlorosilane, such as dichlorodimethylsilane, would lead to the formation of 1,1-dimethyl-2,5-diphenyl-1H-silole. To obtain the target 1-chloro-1-methyl derivative, a more strategic choice of silicon reagent is necessary. The reaction of 1,4-dilithio-1,4-diphenyl-1,3-butadiene with methyltrichlorosilane (B1216827) (CH₃SiCl₃) presents a direct approach.

Reaction Scheme:

Optimization of this reaction would involve careful control of several parameters:

Stoichiometry: The molar ratio of the dilithio reagent to methyltrichlorosilane is crucial. An excess of the silicon reagent could lead to side reactions, while an insufficient amount would result in incomplete conversion.

Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium species and prevent side reactions. The temperature is then slowly raised to room temperature to ensure the completion of the reaction.

Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used to stabilize the organolithium intermediates and facilitate the reaction.

Addition Rate: Slow, dropwise addition of the silicon halide to the solution of the dilithiobutadiene is recommended to maintain a low concentration of the electrophile and minimize the formation of oligomeric or polymeric byproducts.

Precursors and Reagent Selection for Chloro-functionalization at the Silicon Center

The most direct method for achieving the desired chloro- and methyl- substitution at the silicon center is the selection of a silicon precursor that already contains these functionalities. As mentioned, methyltrichlorosilane (CH₃SiCl₃) is the ideal reagent for this purpose when reacting with 1,4-dilithio-1,4-diphenyl-1,3-butadiene. This one-step approach is generally more efficient than a multi-step process that would involve first synthesizing a different silole (e.g., 1,1-dimethyl-2,5-diphenyl-1H-silole) and then attempting to selectively replace one methyl group with a chlorine atom, which can be a challenging transformation.

An alternative, though likely less direct, approach would be to first synthesize 1,1-dichloro-2,5-diphenyl-1H-silole by reacting the dilithiobutadiene with silicon tetrachloride (SiCl₄). Subsequently, one of the chloro groups could be selectively substituted with a methyl group using a Grignard reagent like methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). This approach would require careful control of stoichiometry and reaction conditions to avoid the formation of the dimethyl derivative.

Advanced Purification and Isolation Techniques for Halogenated Silole Derivatives

The purification and isolation of halogenated silole derivatives such as 1-Chloro-1-methyl-2,5-diphenyl-1H-silole present unique challenges due to their potential sensitivity to air and moisture. Therefore, advanced purification techniques are often required to obtain the compound in high purity. These methods are typically performed under an inert atmosphere, such as nitrogen or argon, to prevent degradation of the product.

Recrystallization is a primary and highly effective method for the purification of crystalline halogenated siloles. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at elevated temperatures. For chloro-aromatic compounds, common recrystallization solvents include ethanol, methanol, and hexane. rasayanjournal.co.inresearchgate.net The process involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to induce the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. The pure product can then be isolated by filtration.

Column chromatography under an inert atmosphere is another powerful technique for the purification of halogenated silole derivatives, particularly for separating mixtures of products or removing non-crystalline impurities. Due to the air and moisture sensitivity of many organosilicon compounds, specialized chromatography setups are often employed. These systems are designed to be operated under a positive pressure of an inert gas, preventing exposure of the sample to the atmosphere. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is determined by the polarity of the target compound and the impurities to be removed.

Distillation , particularly for liquid halogenated silanes, can be an effective purification method. However, for solid compounds like 1-Chloro-1-methyl-2,5-diphenyl-1H-silole, it is less commonly used unless the compound can be sublimed under high vacuum. In some cases, crude products can be treated with a lower alcohol, such as methanol, to precipitate or crystallize the desired product, followed by distillation of the remaining impurities. google.com

The selection of the most appropriate purification technique or combination of techniques depends on the physical state of the compound, its stability, and the nature of the impurities present.

Below is a table summarizing common purification techniques and their relevant parameters for halogenated silole derivatives.

| Purification Technique | Key Parameters | Typical Solvents/Eluents | Expected Purity |

| Recrystallization | Solvent Selection, Cooling Rate, Temperature Gradient | Ethanol, Methanol, Hexane, Toluene | >99% |

| Inert Atmosphere Column Chromatography | Stationary Phase (Silica/Alumina), Eluent Polarity, Flow Rate | Hexane/Ethyl Acetate gradients, Dichloromethane | 98-99.5% |

| Distillation/Sublimation | Pressure (Vacuum), Temperature | N/A | >99% (for suitable compounds) |

| Solvent Treatment/Precipitation | Precipitating Solvent, Temperature | Lower alcohols (e.g., Methanol) | Variable, often a pre-purification step |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds like 1-Chloro-1-methyl-2,5-diphenyl-1H-silole. It provides detailed information about the atomic arrangement, chemical environments, and dynamic processes within the molecule.

Multi-Nuclear NMR Approaches (e.g., ¹H, ¹³C, ²⁹Si) for Chemical Environment Probing

A comprehensive understanding of the molecular structure of 1-Chloro-1-methyl-2,5-diphenyl-1H-silole is achieved by integrating data from ¹H, ¹³C, and ²⁹Si NMR spectroscopy. Each nucleus offers a unique perspective on the molecule's electronic and steric environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group attached to the silicon atom, the protons on the silole ring, and the protons of the two phenyl substituents. The chemical shift of the Si-CH₃ protons would be influenced by the electronegativity of the attached chlorine and silicon atoms. The phenyl protons would likely appear as complex multiplets in the aromatic region of the spectrum. The two protons on the silole ring are chemically equivalent and would present a single signal.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon environments. Distinct resonances are expected for the methyl carbon, the sp² carbons of the silole ring, and the carbons of the phenyl groups (including the ipso-carbons attached to the silole ring and the ortho-, meta-, and para-carbons). The chemical shifts of the silole ring carbons are particularly indicative of the electronic nature of the heterocyclic system.

²⁹Si NMR: As the central atom of the silole ring, the ²⁹Si nucleus provides a direct probe into the electronic environment at the silicon center. The chemical shift of the silicon atom in 1-Chloro-1-methyl-2,5-diphenyl-1H-silole is significantly influenced by the substituents: the methyl group, the chlorine atom, and the carbon atoms of the silole ring. This value is crucial for comparing its electronic state to other silole derivatives and understanding the effect of the chloro and methyl groups on the silicon atom's shielding.

| Nucleus | Expected Chemical Shift Region (ppm) | Key Structural Information |

| ¹H | 0.5 - 1.5 (Si-CH₃) | Provides data on proton environments, including the methyl and phenyl groups. |

| 6.5 - 8.0 (Phenyl & Silole-H) | ||

| ¹³C | 0 - 10 (Si-CH₃) | Details the carbon skeleton, differentiating between aliphatic and aromatic carbons. |

| 120 - 150 (Phenyl & Silole-C) | ||

| ²⁹Si | Varies | Directly probes the electronic environment of the silicon atom. |

Dynamic NMR Studies for Conformational and Fluxional Behavior Analysis

Dynamic NMR (DNMR) techniques could be employed to study potential conformational changes or fluxional processes in 1-Chloro-1-methyl-2,5-diphenyl-1H-silole. nih.gov Such studies, which involve acquiring spectra at variable temperatures, can reveal information about energy barriers for processes like bond rotation or ring-puckering. mdpi.com For instance, restricted rotation around the Si-C bonds connecting the phenyl groups to the silole ring could potentially be observed and quantified. At lower temperatures, separate signals for non-equivalent protons or carbons might be resolved, which would coalesce into averaged signals as the temperature increases and the rate of exchange becomes fast on the NMR timescale. nih.gov

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for confirming the elemental composition of 1-Chloro-1-methyl-2,5-diphenyl-1H-silole. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique would be used to verify that the experimentally determined exact mass corresponds to the calculated theoretical mass for the chemical formula C₁₇H₁₅ClSi, thus unequivocally confirming the compound's molecular composition. The fragmentation pattern observed in the mass spectrum can also provide structural information, showing characteristic losses of fragments such as the methyl group or the chlorine atom.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of 1-Chloro-1-methyl-2,5-diphenyl-1H-silole would yield a three-dimensional model of the molecule.

Analysis of Molecular Geometry, Bond Lengths, and Angles

From the crystallographic data, precise measurements of all bond lengths, bond angles, and torsion angles can be obtained. Key parameters of interest would include:

The geometry around the silicon atom, determining if it is perfectly tetrahedral or distorted.

The Si-Cl and Si-CH₃ bond lengths.

The bond lengths and angles within the five-membered silole ring, which can provide insights into the degree of aromaticity or strain in the ring.

The C-C bond lengths within the phenyl rings.

Representative Bond Types and Expected Lengths

| Bond | Expected Length (Å) | Significance |

|---|---|---|

| Si-Cl | ~2.05 - 2.10 | Reflects the covalent bond between silicon and chlorine. |

| Si-C (methyl) | ~1.85 - 1.90 | Typical length for a silicon-alkyl carbon bond. |

| Si-C (ring) | ~1.85 - 1.90 | Indicates the nature of the silicon-ring carbon linkage. |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Analysis of the crystal packing reveals how individual molecules of 1-Chloro-1-methyl-2,5-diphenyl-1H-silole arrange themselves in the crystal lattice. This arrangement is governed by various non-covalent intermolecular interactions. ias.ac.in The analysis would focus on identifying and characterizing interactions such as:

π-π stacking: Interactions between the phenyl rings of adjacent molecules, which can influence the electronic properties of the material. mdpi.com

C-H···π interactions: Hydrogen atoms from one molecule interacting with the electron-rich π-systems of the phenyl or silole rings of a neighboring molecule. mdpi.com

Halogen bonding: Potential interactions involving the chlorine atom, although typically weak, could play a role in directing the crystal packing.

Understanding these interactions is crucial for crystal engineering and for rationalizing the bulk properties of the material. rsc.orgresearchgate.net

Electronic Absorption and Emission Spectroscopic Methodologies

The electronic properties of 1-chloro-1-methyl-2,5-diphenyl-1H-silole are primarily investigated through electronic absorption and emission spectroscopy. These techniques provide valuable insights into the electronic transitions and photophysical behavior of the molecule, which are crucial for its potential applications in materials science. The spectroscopic characteristics are heavily influenced by the unique σ-π conjugation inherent to the silole ring structure.

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within 1-chloro-1-methyl-2,5-diphenyl-1H-silole. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For silole derivatives, the primary electronic transitions observed are typically π-π* transitions associated with the conjugated system formed by the phenyl rings and the diene moiety of the silole ring.

The position of the absorption maxima (λmax) is sensitive to the electronic nature of the substituents on the silole ring and the polarity of the solvent. The presence of the chloro and methyl groups at the silicon atom, as well as the phenyl groups at the 2 and 5 positions, modulates the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational studies on related silole structures suggest that substitutions at the silicon atom can influence the HOMO-LUMO energy gap, which in turn affects the absorption wavelength.

While specific experimental data for 1-chloro-1-methyl-2,5-diphenyl-1H-silole is not extensively reported, the UV-Visible absorption spectra of analogous 2,5-diphenylsiloles have been documented. These compounds typically exhibit absorption bands in the near-UV region. The electronic transitions are influenced by the degree of conjugation and the molecular conformation.

| Solvent | Typical Absorption Maximum (λmax) Range for 2,5-Diphenylsiloles (nm) | Associated Electronic Transition |

|---|---|---|

| Non-polar (e.g., Hexane, Cyclohexane) | ~350 - 380 | π-π |

| Polar Aprotic (e.g., THF, Dichloromethane) | ~355 - 385 | π-π |

| Polar Protic (e.g., Ethanol, Methanol) | ~360 - 390 | π-π* |

Photoluminescence spectroscopy is employed to study the emissive properties of 1-chloro-1-methyl-2,5-diphenyl-1H-silole upon excitation with UV light. A significant photophysical phenomenon observed in many silole derivatives is Aggregation-Induced Emission (AIE). In dilute solutions, these molecules often exhibit weak or no fluorescence due to non-radiative decay pathways, which are facilitated by intramolecular rotations of the phenyl substituents. However, in the aggregated state or in the solid state, these intramolecular rotations are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, leading to a significant enhancement of the fluorescence intensity.

For 1-chloro-1-methyl-2,5-diphenyl-1H-silole, it is anticipated that the molecule will exhibit AIE characteristics. In a good solvent, the compound is likely to be non-emissive. Upon addition of a poor solvent (e.g., water to a THF solution), the molecules would aggregate, and a strong fluorescence would be observed. The color of the emission is dependent on the energy gap between the excited and ground states and can be tuned by modifying the substituents on the silole ring. The emission of 2,5-diphenylsilole derivatives is often in the blue to green region of the visible spectrum.

The study of the AIE phenomenon involves a systematic investigation of the photoluminescence intensity in solvent mixtures of varying fractions of good and poor solvents. The formation of nanoaggregates upon addition of the poor solvent is responsible for the observed emission enhancement. This behavior is a hallmark of AIE-active molecules and is a key area of research for the development of novel fluorescent materials for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

| State | Observed Phenomenon | Underlying Mechanism | Typical Emission Color for 2,5-Diphenylsiloles |

|---|---|---|---|

| Dilute Solution (Good Solvent) | Weak or no fluorescence | Intramolecular rotations of phenyl groups act as non-radiative decay channels. | N/A |

| Aggregated State (Poor Solvent or Solid State) | Strong fluorescence (Aggregation-Induced Emission) | Restriction of Intramolecular Rotation (RIR) blocks non-radiative decay pathways, enhancing radiative emission. | Blue to Green |

Reactivity and Transformation Pathways of 1 Chloro 1 Methyl 2,5 Diphenyl 1h Silole

Nucleophilic Substitution Reactions at the Silicon Center

The silicon-chlorine bond in chlorosilanes is highly polarized, rendering the silicon atom electrophilic and susceptible to attack by nucleophiles. This is a cornerstone of organosilicon chemistry, allowing for the facile introduction of a wide array of functional groups at the silicon center.

Displacement of the Chloro Ligand by Various Nucleophiles and Organometallic Reagents

The chlorine atom in 1-Chloro-1-methyl-2,5-diphenyl-1H-silole serves as an excellent leaving group. It is readily displaced by a variety of nucleophiles. Reactions with water or alcohols (alkolysis) would be expected to yield the corresponding silanol (B1196071) or alkoxy-siloles, respectively. Similarly, amines could be used to form silylamines.

Organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful nucleophiles that can form new silicon-carbon bonds. The reaction of 1-Chloro-1-methyl-2,5-diphenyl-1H-silole with such reagents would lead to the substitution of the chloro group with the organic moiety from the organometallic compound.

Table 1: Predicted Nucleophilic Substitution Reactions

| Nucleophile (Nu) | Reagent Example | Predicted Product |

|---|---|---|

| Hydroxide | H₂O / base | 1-Hydroxy-1-methyl-2,5-diphenyl-1H-silole |

| Alkoxide | R-OH / base | 1-Alkoxy-1-methyl-2,5-diphenyl-1H-silole |

| Amide | R₂NH | 1-(Dialkylamino)-1-methyl-2,5-diphenyl-1H-silole |

Formation of Novel Si-Heteroatom Bonds and Organometallic Complexes

Beyond simple substitution, the reactivity of the Si-Cl bond is crucial for creating novel silicon-heteroatom linkages. For instance, reaction with alkali metal salts of other elements can lead to the formation of Si-O, Si-N, Si-S, and Si-P bonds.

Furthermore, while less common for simple chlorosilanes, siloles can act as ligands for transition metals. The π-system of the silole ring can coordinate to a metal center. The presence of the reactive Si-Cl bond in 1-Chloro-1-methyl-2,5-diphenyl-1H-silole could potentially be used to synthesize unique organometallic polymers or complexes where the silole unit is incorporated into a larger metallic framework.

Electrophilic and Radical Reactions on the Silole Ring Framework

While the primary site of reactivity for 1-Chloro-1-methyl-2,5-diphenyl-1H-silole is the electrophilic silicon atom, the diene system of the silole ring can also participate in reactions. However, the aromaticity of the silole ring is a subject of debate, and its reactivity towards electrophiles is not as pronounced as that of benzene (B151609). Electrophilic substitution on the carbon framework of the silole ring is generally difficult. Radical reactions, potentially initiated by radical initiators, could lead to a variety of products, but specific studies on this compound are not available.

Functionalization Strategies for Aryl and Alkyl Substituents on the Silole Core

The 2,5-diphenyl substituents on the silole ring are essentially substituted benzene rings and can undergo typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The directing effects of the silole core on these reactions would be of synthetic interest. The 1-methyl group is generally unreactive, although it could potentially undergo radical halogenation under harsh conditions.

Mechanistic Investigations of Key Reaction Pathways

Nucleophilic substitution at a silicon center can proceed through various mechanisms. Unlike carbon, which typically undergoes a concerted SN2 reaction with inversion of configuration, silicon can react via a pentacoordinate intermediate. This can lead to either retention or inversion of stereochemistry at the silicon center, depending on the nature of the nucleophile, the leaving group, and the solvent.

Role of 1 Chloro 1 Methyl 2,5 Diphenyl 1h Silole As a Synthetic Precursor in Advanced Materials Chemistry

Precursor for Silole-Containing Polymers

1-Chloro-1-methyl-2,5-diphenyl-1H-silole is a critical monomer for the synthesis of polysiloles, a class of polymers known for their interesting electronic and optical properties. The silole ring within the polymer backbone imparts unique characteristics, while the chloro group on the monomer provides the necessary reactivity for polymerization.

The reactive Si-Cl bond in 1-Chloro-1-methyl-2,5-diphenyl-1H-silole allows for several polymerization strategies to form silicon-carbon or silicon-silicon bonds, leading to the creation of silole-containing polymers. The choice of methodology influences the final polymer's structure, molecular weight, and properties.

One potential route is through Wurtz-type reductive coupling . This classical method for forming Si-Si bonds involves the dehalogenation of chlorosilanes using an alkali metal, typically sodium. In this context, 1-Chloro-1-methyl-2,5-diphenyl-1H-silole would react with a stoichiometric amount of molten sodium to yield a polysilole where the silole units are directly linked through the silicon atoms in the backbone.

Another significant approach is ring-opening polymerization (ROP) . While more commonly applied to cyclic siloxanes, strained cyclic silanes can also undergo ROP. mdpi.comgelest.com If 1-Chloro-1-methyl-2,5-diphenyl-1H-silole were part of a strained cyclic precursor, ROP could be initiated either cationically or anionically to produce linear polymers. gelest.comnih.gov Cationic ROP is often initiated by strong protic acids like trifluoromethanesulfonic acid, which cleave the Si-O or Si-Si bond in the ring to start the polymerization process. encyclopedia.pub

Additionally, transition-metal-catalyzed cross-coupling reactions, such as Kumada or Sonogashira couplings, can be adapted for polymerization. This would typically involve a preliminary functionalization of the chlorosilole monomer to replace the chlorine with a more suitable group for the specific catalytic cycle.

| Polymerization Method | Description | Potential Outcome for Chlorosilole Monomers |

| Wurtz-type Reductive Coupling | Dehalogenation of the Si-Cl bond using an alkali metal (e.g., Sodium) to form Si-Si bonds. | Formation of polysiloles with a backbone consisting of directly linked silicon atoms from the silole rings. |

| Ring-Opening Polymerization (ROP) | Polymerization of a cyclic monomer that proceeds by the opening of the ring. Requires a strained ring system. | If incorporated into a strained ring, it allows for the synthesis of linear polysiloles with controlled molecular weight. rsc.org |

| Transition-Metal Catalyzed Cross-Coupling | Reactions like Kumada, Suzuki, or Sonogashira coupling that form carbon-carbon or carbon-heteroatom bonds. | Creation of π-conjugated polymers where silole units are linked by organic spacers (e.g., phenylene, ethynylene). |

The integration of 1-Chloro-1-methyl-2,5-diphenyl-1H-silole subunits into polymer architectures allows for the precise tuning of material properties. The diphenyl substitution on the silole ring enhances solubility and processability, while the methyl group on the silicon atom provides steric bulk.

Linear homopolymers can be synthesized where the repeating unit is solely derived from the chlorosilole monomer. These materials are expected to have a high density of silole moieties, maximizing the electronic effects of the silole ring system along the polymer chain.

Copolymers can also be designed by reacting 1-Chloro-1-methyl-2,5-diphenyl-1H-silole with other comonomers. For instance, copolymerization with dichlorodiorganosilanes (R₂SiCl₂) via Wurtz coupling could introduce flexible silane (B1218182) spacers between the rigid silole units. This approach allows for control over the polymer's thermal properties, solubility, and morphology. Furthermore, block copolymers can be envisioned, where a segment of a polysilole is connected to another polymer block (e.g., polystyrene, polythiophene), leading to materials with self-assembling properties and complex nanostructures.

Scaffold for Dendrimer Construction and Branched Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov The reactive nature of 1-Chloro-1-methyl-2,5-diphenyl-1H-silole makes it an excellent candidate for use as a building block or a core molecule in the synthesis of organosilicon dendrimers.

The synthesis of dendrimers can follow two primary strategies: the divergent method and the convergent method. nih.gov In a divergent approach , the synthesis begins from a multifunctional core. A molecule like tetrakis(chlorosilyl)silane could act as a core, and its Si-Cl groups could be reacted with a functionalized version of the silole (e.g., a Grignard reagent derived from a brominated diphenylsilole). Alternatively, the silole itself can be elaborated into a multifunctional core.

In a convergent approach , the synthesis starts from the periphery of the dendrimer and builds inwards, with the final step being the attachment of the synthesized dendritic wedges (dendrons) to a central core. Here, 1-Chloro-1-methyl-2,5-diphenyl-1H-silole could serve as the focal point of a dendron. The Si-Cl group allows for its attachment to a growing branch, or it can be functionalized to introduce multiple reactive sites for the next generation of growth. For example, the chlorine atom can be substituted with a molecule containing multiple reactive functional groups, thereby creating a branching point for the next generation of the dendrimer.

Building Block for Novel Functionalized Silole Derivatives

The true synthetic utility of 1-Chloro-1-methyl-2,5-diphenyl-1H-silole lies in its role as a versatile intermediate for the creation of a wide array of new, functionalized silole derivatives. The Si-Cl bond is the primary site for chemical modification.

The silicon-chlorine bond is highly susceptible to nucleophilic attack, providing a straightforward route to a diverse range of derivatives. This reactivity allows for the introduction of various organic functionalities onto the silicon atom of the silole ring.

Common derivatization reactions include:

Alkylation/Arylation: Reaction with organolithium (R-Li) or Grignard (R-MgX) reagents replaces the chlorine atom with an alkyl or aryl group. This allows for the synthesis of siloles with tailored steric and electronic properties.

Alkoxylation/Aryloxylation: Reaction with alcohols (R-OH) or phenols (Ar-OH) in the presence of a base yields alkoxysiloles or aryloxysiloles. These can serve as precursors for sol-gel processes or as moisture-sensitive protecting groups.

Amination: Reaction with primary or secondary amines (R₂NH) leads to the formation of aminosiloles.

Hydrosilylation: Reduction of the Si-Cl bond using a reducing agent like lithium aluminum hydride (LiAlH₄) yields the corresponding hydrosilole (Si-H). The resulting silicon-hydride bond is itself a versatile functional group that can undergo further reactions, such as hydrosilylation with alkenes or alkynes.

| Reagent Type | Example Reagent | Functional Group Introduced | Product Class |

| Organolithium | n-Butyllithium (n-BuLi) | Alkyl (-C₄H₉) | Alkylsilole |

| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | Aryl (-C₆H₅) | Arylsilole |

| Alcohol | Ethanol (EtOH) | Alkoxy (-OEt) | Alkoxysilole |

| Amine | Diethylamine (Et₂NH) | Amino (-NEt₂) | Aminosilole |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | Hydride (-H) | Hydrosilole |

Siloles are known for their low-lying LUMO (Lowest Unoccupied Molecular Orbital), which makes them interesting components for n-type organic electronic materials. A key synthetic strategy for enhancing electronic communication and tuning optoelectronic properties is to integrate the silole ring into larger, extended π-conjugated systems.

1-Chloro-1-methyl-2,5-diphenyl-1H-silole is an ideal starting point for such syntheses. While the Si-Cl bond itself is not typically used directly in cross-coupling reactions, it can be easily converted into a more suitable functional group. For instance, reaction with a Grignard reagent derived from a protected bromo-alkyne can install an alkyne functionality on the silicon atom. This alkynylsilole can then participate in Sonogashira cross-coupling reactions with aryl halides to build extended, conjugated structures.

Alternatively, the diphenyl groups on the silole ring at the 2- and 5-positions can be functionalized (e.g., with bromine or triflate groups) prior to the synthesis of the chlorosilole. This pre-functionalized chlorosilole can then undergo Suzuki or Stille cross-coupling reactions. In these cases, the Si-Cl group might be carried through the coupling reaction and then used in a subsequent step to attach the entire conjugated molecule to a surface or another molecular component. This step-wise approach, starting from a versatile precursor like 1-Chloro-1-methyl-2,5-diphenyl-1H-silole, provides a modular and powerful strategy for the rational design of complex π-conjugated organosilicon materials.

Future Research Directions and Unexplored Avenues for 1 Chloro 1 Methyl 2,5 Diphenyl 1h Silole

Development of Novel Stereoselective Synthetic Methodologies for Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure derivatives of 1-chloro-1-methyl-2,5-diphenyl-1H-silole represents a significant, yet largely unexplored, research avenue. The development of stereoselective synthetic methods is crucial for accessing chiral silole-based materials with tailored optical and electronic properties for applications in asymmetric catalysis and chiroptical devices.

Future efforts should concentrate on the design and application of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemistry at the silicon center. Asymmetric hydrosilylation and cross-coupling reactions are promising strategies that could be adapted for the stereocontrolled synthesis of silole derivatives. The exploration of chiral auxiliaries, temporarily attached to the silole precursor, could also provide a viable pathway to enantiomerically enriched products. A systematic investigation into various chiral ligands and reaction conditions will be necessary to achieve high levels of enantioselectivity.

Advanced Mechanistic Insights into Complex Multistep Transformations

A thorough understanding of the reaction mechanisms governing the transformations of 1-chloro-1-methyl-2,5-diphenyl-1H-silole is fundamental for optimizing existing synthetic routes and designing new ones. While general reaction pathways for siloles have been proposed, detailed mechanistic studies on this specific compound are lacking.

Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of multistep transformations. In-situ spectroscopic methods, such as NMR and IR spectroscopy, can be utilized to identify and characterize reaction intermediates and transition states. Kinetic studies will provide valuable data on reaction rates and the influence of various parameters, such as solvent, temperature, and catalyst loading. These experimental findings, when coupled with density functional theory (DFT) calculations, can offer a comprehensive picture of the reaction energy profiles and help to rationalize the observed reactivity and selectivity.

Exploration of New Derivatization Pathways and Functional Group Compatibility at All Ring Positions

The functionalization of the 1-chloro-1-methyl-2,5-diphenyl-1H-silole core at various positions is a key strategy for tuning its chemical and physical properties. While the chlorine atom at the silicon center offers a reactive handle for substitution, the derivatization of the phenyl groups and the silole ring itself remains an area ripe for exploration.

Future investigations should focus on developing regioselective methods for introducing a wide range of functional groups onto the phenyl rings, including electron-donating and electron-withdrawing substituents. This will allow for a systematic study of the structure-property relationships of the resulting derivatives. Furthermore, exploring the reactivity of the C-H bonds on the silole ring through transition-metal-catalyzed C-H activation could open up new avenues for direct functionalization. A critical aspect of this research will be to establish the compatibility of various functional groups with the reactive Si-Cl bond to enable the synthesis of complex, multifunctional silole architectures.

Integration of Advanced Computational Design with High-Throughput Experimental Synthesis

The synergy between computational chemistry and experimental synthesis offers a powerful approach to accelerate the discovery of new 1-chloro-1-methyl-2,5-diphenyl-1H-silole derivatives with desired properties. rsc.orgnih.gov High-throughput computational screening can be employed to predict the electronic, optical, and chemical properties of a large library of virtual compounds, thereby guiding experimental efforts towards the most promising candidates. researchgate.netrsc.org

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.0–7.8 ppm) and methyl groups (δ 1.5–2.0 ppm). Chlorine substituents may cause deshielding in adjacent protons.

- ¹³C NMR : Confirm phenyl ring carbons (δ 125–140 ppm) and silicon-bonded carbons (δ 0–20 ppm for Si–CH₃).

- 29Si NMR : Critical for confirming the silicon environment; δ values typically range from +10 to +30 ppm for siloles .

- Mass Spectrometry (MS) :

- Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).

- FT-IR :

- Si–C stretching (~650–750 cm⁻¹) and C–Cl vibrations (~550–600 cm⁻¹) .

Q. Methodological Answer :

- Density Functional Theory (DFT) :

- Kinetic Isotope Effects (KIE) :

- Use deuterated analogs to distinguish between concerted vs. stepwise mechanisms (e.g., in ring-opening reactions).

- Meta-Analysis of Literature :

Q. Example Contradiction :

| Study A (2020) | Study B (2023) | Resolution via DFT/KIE |

|---|---|---|

| Proposes SN2 mechanism | Suggests radical pathway | DFT shows lower ΔG‡ for radical path |

| Conducted in THF | Conducted in DMF | Solvent polarity stabilizes radicals |

Basic: What safety protocols are critical when handling this chlorinated silole?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) :

- Storage :

- Store under inert gas (N₂/Ar) in airtight containers to prevent hydrolysis of Si–Cl bonds.

- Waste Disposal :

Advanced: How to design experiments to probe the hydrolytic stability of Si–Cl bonds in this compound?

Q. Methodological Answer :

- Controlled Hydrolysis Studies :

- Expose the compound to H₂O/THF mixtures at varying pH (3–11) and monitor degradation via NMR/MS.

- Kinetic Profiling : Calculate half-life (t₁/₂) under acidic vs. basic conditions.

- Activation Energy Analysis :

Q. Methodological Answer :

- Systematic Screening :

- In Situ Monitoring :

- Use Raman spectroscopy to detect transient intermediates (e.g., Pd–Si complexes).

- Statistical Design of Experiments (DoE) :

- Apply factorial designs to identify interactions between variables (e.g., temperature × ligand loading) .

Q. Case Study :

| Catalyst (5 mol%) | Ligand | Yield (%) | Conclusion |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 62 | Steric hindrance limits activity |

| Ni(COD)₂ | Xantphos | 88 | Ni accommodates bulky silole better |

Basic: What purification strategies are optimal for isolating this silole?

Q. Methodological Answer :

- Column Chromatography :

- Use silica gel with hexane/EtOAc (95:5) to separate nonpolar silole from chlorinated byproducts.

- Recrystallization :

- HPLC :

Advanced: How can isotopic labeling (²H, ¹³C) elucidate mechanistic pathways in silole ring functionalization?

Q. Methodological Answer :

- Deuterium Labeling :

- Synthesize ¹H/²H analogs at specific positions (e.g., phenyl rings) to track proton transfer steps via NMR .

- 13C-Labeled Substrates :

- Monitor carbon migration in ring-expansion reactions using 13C NMR.

- Kinetic Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.